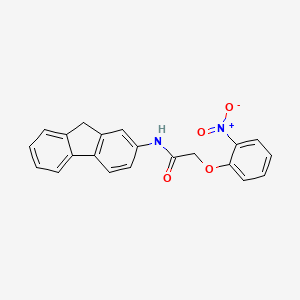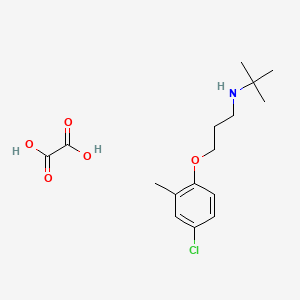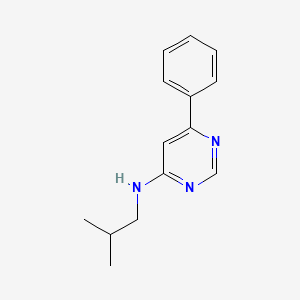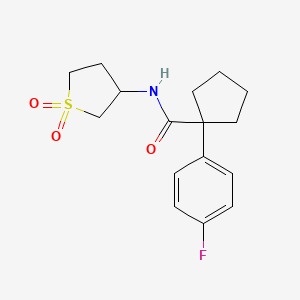![molecular formula C18H19ClN2O B6123419 (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. CPP-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has been extensively studied for its potential use in treating various neurological disorders such as addiction, epilepsy, and anxiety. Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can modulate the activity of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the metabolism of GABA in the brain. By inhibiting GABA transaminase, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety.
Mecanismo De Acción
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 works by inhibiting the activity of GABA transaminase, which is responsible for the metabolism of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain. By increasing the levels of GABA in the brain, (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can help to reduce the severity of seizures and anxiety.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can increase the levels of GABA in the brain, which can lead to a decrease in the severity of seizures and anxiety. (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 has also been shown to have a neuroprotective effect, which can help to prevent damage to the brain caused by seizures and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its ability to selectively inhibit GABA transaminase without affecting other enzymes in the brain. However, one of the limitations of using (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in lab experiments is its high cost and complex synthesis process.
Direcciones Futuras
There are several future directions for the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of neurological disorders. One area of research is the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of more efficient and cost-effective synthesis methods for (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. Additionally, the use of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease is an area of ongoing research.
Métodos De Síntesis
(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanol to form the intermediate (4-chlorophenyl)[1-(3-pyridinyl)methyl]methanol. The intermediate is then reacted with piperidine and acetic anhydride to form (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115. The synthesis of (4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone-115 is a complex process that requires a high level of expertise and precision.
Propiedades
IUPAC Name |
(4-chlorophenyl)-[1-(pyridin-3-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-7-5-15(6-8-17)18(22)16-4-2-10-21(13-16)12-14-3-1-9-20-11-14/h1,3,5-9,11,16H,2,4,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFRLKJJQHOFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6123362.png)

![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)

![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)


![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![N-(2-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6123439.png)